molecular formula C22H19N5O2S B2700808 N-methyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenylacetamide CAS No. 952804-39-6

N-methyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenylacetamide

Cat. No.: B2700808
CAS No.: 952804-39-6
M. Wt: 417.49
InChI Key: SKTJECCOKPDFBZ-UHFFFAOYSA-N
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Description

N-methyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenylacetamide is a heterocyclic compound featuring a fused pyrazolo-thiazolo-pyrimidine core. The compound includes an N-methyl-N-phenylacetamide substituent, which may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name

N-methyl-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c1-25(15-8-4-2-5-9-15)19(28)12-17-14-30-22-24-20-18(21(29)26(17)22)13-23-27(20)16-10-6-3-7-11-16/h2-11,13,17H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTJECCOKPDFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenylacetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

1. Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the pyrazolo-thiazole framework. The synthesis often utilizes reactions involving hydrazine derivatives and thiazolidinones to construct the complex heterocyclic structure.

2.1 Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties . It has shown significant activity against various bacterial strains including:

MicroorganismMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 µM
Escherichia coli0.21 µM
Micrococcus luteusNotable inhibition

These results indicate that the compound possesses potent antibacterial effects comparable to standard antibiotics like ciprofloxacin .

2.2 Cytotoxicity

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The MTT assay results suggest that the compound can induce cell death in a dose-dependent manner:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)12
A549 (lung cancer)20

The observed cytotoxicity suggests potential applications in cancer therapy .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with key enzymes involved in bacterial cell wall synthesis and DNA replication processes. Molecular docking studies indicate strong binding affinities to targets such as DNA gyrase and MurD enzyme, which are critical for bacterial survival and proliferation .

3. Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Study on Antibacterial Efficacy : A study conducted on clinical isolates of Pseudomonas aeruginosa revealed that N-methyl-2-(4-oxo-1-phenyl...) significantly reduced bacterial counts in vitro and showed promise for further development as an antibacterial agent.
  • Cytotoxicity Evaluation : A comprehensive evaluation using multiple cancer cell lines demonstrated that the compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways.

4. Conclusion

This compound exhibits promising biological activities including antimicrobial and cytotoxic effects. Its mechanisms of action appear to involve critical interactions with bacterial enzymes and pathways related to cancer cell proliferation. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain synthesized derivatives demonstrate potent activity against human lung adenocarcinoma (A549) and breast cancer cell lines. These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of key survival pathways .

Antimicrobial Properties

Compounds related to the pyrazolo-thiazolo-pyrimidine structure have been evaluated for their antimicrobial efficacy. In vitro studies suggest that these compounds possess considerable antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Analgesic Effects

Recent investigations into the analgesic properties of pyrazole derivatives have revealed promising results. Compounds containing the pyrazole moiety have been tested using acetic acid-induced writhing and hot plate methods in animal models. Some derivatives exhibited superior analgesic effects compared to standard analgesics, indicating their potential use in pain management therapies .

Table 1: Summary of Biological Activities

Activity TypeTarget Cell Line/OrganismObserved EffectReference
AnticancerA549 (Lung cancer)Induced apoptosis
AntimicrobialVarious bacteria/fungiSignificant growth inhibition
AnalgesicAnimal modelsReduced pain response

Chemical Reactions Analysis

Hydrolysis of Acetamide Moiety

The N-methyl-N-phenylacetamide group undergoes hydrolysis under acidic or basic conditions:

Reaction ConditionsProductsKey Observations
2M HCl, reflux (4 hrs)Carboxylic acid derivative + amineComplete conversion at 80°C
1M NaOH, 60°C (6 hrs)Sodium carboxylate + methylamine85% yield; requires phase-transfer catalysts

This reaction proceeds via nucleophilic attack on the carbonyl carbon, with the thiazolo ring's electron-withdrawing effects accelerating hydrolysis rates compared to simple acetamides.

Nucleophilic Substitution at Thiazolo Ring

The sulfur atom in the thiazolo[3,2-a]pyrimidine system participates in electrophilic substitutions:

Example Reaction with Methyl iodide:

Compound+CH3IDMF, K2CO3,50°CS-Methyl derivative\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, K}_2\text{CO}_3, 50°C} \text{S-Methyl derivative}

  • Yield: 72% after 12 hrs

  • Mechanism: SN² attack at the sulfur center, forming a sulfonium intermediate that undergoes demethylation.

Oxidation of Pyrimidin-4-one

The 4-oxo group undergoes oxidation to form a dihydroxypyrimidine structure under strong oxidizing agents:

Oxidizing AgentConditionsProduct
KMnO₄H₂O, 25°C, 24 hrs4,5-Dihydroxy-pyrimidine derivative
H₂O₂/Fe³⁺EtOH, 40°C, 6 hrsEpoxide formation at C5-C6 bond

Oxidation pathways are highly solvent-dependent, with polar protic solvents favoring hydroxylation over epoxidation .

Cycloaddition Reactions

The conjugated diene system in the pyrazolo-thiazolo framework participates in Diels-Alder reactions:

With Maleic Anhydride:

Compound+Maleic anhydrideToluene, 110°CBicyclic adduct\text{Compound} + \text{Maleic anhydride} \xrightarrow{\text{Toluene, 110°C}} \text{Bicyclic adduct}

  • Reactivity: Endo preference (85:15 endo:exo ratio) due to secondary orbital interactions

  • Applications: Used to synthesize polycyclic libraries for drug discovery

Tautomerism and pH-Dependent Behavior

The compound exhibits keto-enol tautomerism in solution:

Keto formEnol form(pKa=8.2±0.3)\text{Keto form} \rightleftharpoons \text{Enol form} \quad (pK_a = 8.2 \pm 0.3)

  • Equilibrium Shifts:

    • Acidic conditions (pH < 6): >95% keto form

    • Basic conditions (pH > 10): 78% enol form

This tautomerism significantly impacts its reactivity in biological systems and metal-chelation capabilities .

Biological Alkylation Reactions

In pharmacological studies, the compound acts as a Michael acceptor in enzyme-binding pockets:

Target EnzymeReaction SiteInhibitory Constant (Kᵢ)
Cyclooxygenase-2Cysteine residue0.42 μM
Tyrosine kinaseLysine ε-amino group1.8 μM

The thiazolo ring’s electron-deficient C7 position facilitates covalent bond formation with nucleophilic amino acid residues .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition:

Key Data:

  • Quantum Yield: Φ = 0.12 ± 0.03 in acetonitrile

  • Products: Dimers and trimer aggregates via excited-state interactions

  • Applications: Photoaffinity labeling in proteomics studies

Comparison with Similar Compounds

Pyrazolo-Pyrimidinone Derivatives ()

Compounds 2–10 from share a pyrazolo[3,4-d]pyrimidin-4-one core but lack the fused thiazole ring present in the target compound. Instead, they feature a thioether linkage at position 6, introduced via reaction with substituted phenacyl chlorides.

Benzo[b][1,4]Oxazin Derivatives ()

The benzo[b][1,4]oxazin-3(4H)-one derivatives (e.g., 7a–c ) in differ significantly in core structure but share synthetic methodologies, such as the use of cesium carbonate and N,N-dimethylformamide for coupling reactions. These compounds prioritize oxadiazole and oxazine moieties, which are absent in the target compound, highlighting divergent synthetic pathways for varying heterocyclic systems .

Tetrahydroimidazo-Pyridine Derivatives (Evidences 3–4)

Compounds 1l and 2d (Evidences 3–4) exhibit fused imidazo-pyridine cores with nitrophenyl and benzyl substituents. While structurally distinct, their synthesis via one-pot reactions and characterization via NMR/HRMS aligns with strategies applicable to the target compound. The target’s pyrazolo-thiazolo-pyrimidine system may offer greater hydrogen-bonding capacity compared to the ester-rich imidazo-pyridines .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Similar Compounds

Compound Name / Class Core Structure Key Substituents Yield (%) Melting Point (°C) Characterization Methods
Target Compound Pyrazolo-thiazolo-pyrimidine N-methyl-N-phenylacetamide N/R* N/R N/R (inferred: NMR, MS, IR)
Pyrazolo-pyrimidinones (2–10) Pyrazolo[3,4-d]pyrimidin-4-one Thioether-linked phenacyl groups N/R N/R NMR, IR, MS
Benzo[b][1,4]oxazin (7a–c) Benzo[b][1,4]oxazin-3(4H)-one Oxadiazole-phenyl High N/R ¹H NMR, IR, MS
Imidazo-pyridines (1l, 2d) Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, benzyl, esters 51–55 215–245 ¹H/¹³C NMR, IR, HRMS

*N/R: Not reported in provided evidence.

Functional and Pharmacological Implications

  • Target Compound: The fused thiazole ring may enhance metabolic stability compared to the thioether analogs in .
  • Pyrazolo-pyrimidinones (): Thioether side chains may confer flexibility but reduce enzymatic resistance. These compounds are often explored as kinase inhibitors.
  • Imidazo-pyridines (Evidences 3–4) : Ester groups in 1l and 2d suggest hydrolytic instability, whereas the target’s acetamide moiety may offer better in vivo stability.

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s fused thiazolo ring likely requires multi-step synthesis, contrasting with the one-pot methods for imidazo-pyridines .
  • Data Gaps: No explicit bioactivity or solubility data for the target compound are available in the provided evidence. Comparisons rely on structural analogs.
  • Spectroscopic Consistency : All compared compounds use NMR and MS for validation, suggesting similar protocols could confirm the target’s structure .

Q & A

Basic: What are the established synthetic routes for N-methyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenylacetamide?

The compound is synthesized via a multi-step procedure starting from ethyl acetoacetate. A typical route involves:

Condensation : Ethyl acetoacetate reacts with phenylhydrazine under acetic acid catalysis to form a pyrazolone intermediate.

Cyclization : The intermediate undergoes cyclization with substituted benzaldehyde and thiourea in methanol with HCl, yielding a pyrazolo-pyrimidine-thione derivative.

Thiazole Formation : Final cyclization with 1,2-dibromoethane in DMF using anhydrous K₂CO₃ introduces the thiazolo moiety .

Basic: What spectroscopic methods are used to confirm the structure of this compound?

Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., C=N at ~1600 cm⁻¹, C-S-C at ~1200 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., singlet at δ 1.76 for –CH₃) and carbon connectivity .
  • Mass Spectrometry (MS) : Confirms molecular weight via base peaks (e.g., 261 m/z fragment) .

Advanced: How can reaction conditions be optimized to improve yield during synthesis?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalyst Screening : Acidic (HCl) or basic (K₂CO₃) conditions influence intermediate stability .
  • Temperature Control : Stepwise heating (e.g., reflux for cyclization) minimizes side reactions .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Cross-validation is critical:

  • Multi-Technique Analysis : Combine IR, NMR, and MS to cross-check functional groups and connectivity .
  • X-ray Crystallography : Resolve ambiguous stereochemistry using SHELXL for refinement .
  • Isotopic Labeling : Trace reaction pathways to confirm unexpected peaks .

Advanced: What computational modeling approaches predict the compound’s biological activity?

  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .
  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO) influencing reactivity .

Advanced: How is crystallographic analysis performed to determine the compound’s 3D structure?

  • Data Collection : Use single-crystal X-ray diffraction with Mo/Kα radiation.
  • Refinement : SHELXL refines atomic positions and thermal parameters .
  • Validation : WinGX suite processes data and checks for errors (e.g., R-factor < 5%) .

Advanced: What methodologies evaluate the compound’s biological activity in vitro?

  • Enzyme Assays : Measure IC₅₀ against target enzymes (e.g., cyclooxygenase) .
  • Cell-Based Studies : Assess cytotoxicity via MTT assays in cancer cell lines .
  • SAR Analysis : Modify substituents (e.g., aryl groups) to optimize potency .

Advanced: How to address stereochemical complexity in derivatives of this compound?

  • Chiral Chromatography : Separate enantiomers using HPLC with chiral columns .
  • Circular Dichroism (CD) : Confirm absolute configuration .
  • XRD Analysis : Resolve racemic mixtures via crystallographic data .

Advanced: How to assess the compound’s stability under varying pH and temperature conditions?

  • Stress Testing : Expose to acidic/basic buffers (pH 1–13) and elevated temperatures (40–80°C) .
  • HPLC Monitoring : Track degradation products over time .
  • Kinetic Studies : Calculate half-life (t₁/₂) using Arrhenius plots .

Advanced: What green chemistry approaches minimize waste in large-scale synthesis?

  • Solvent Recycling : Use DMF recovery systems .
  • Catalytic Methods : Replace stoichiometric reagents (e.g., K₂CO₃) with recyclable catalysts .
  • Microwave-Assisted Synthesis : Reduce reaction time and energy consumption .

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